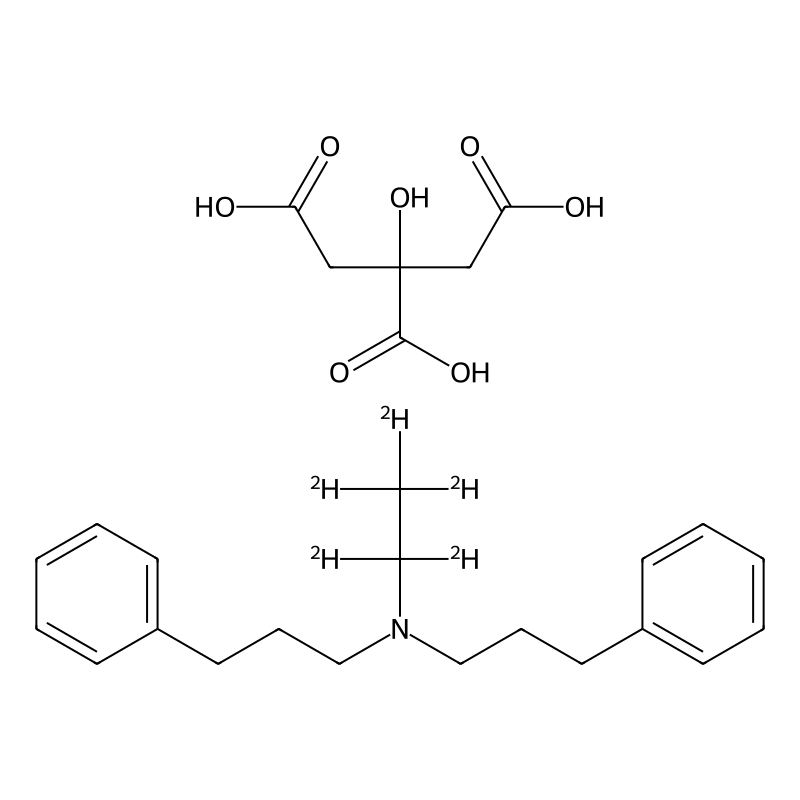

Alverine-d5 Citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Model Compound in Enzyme Studies

- ADC's well-defined structure makes it a valuable model compound in studies investigating enzyme-catalyzed reactions.

- Scientists can substitute specific hydrogens in ADC molecules with deuterium (a heavier isotope of hydrogen). This isotopic substitution allows researchers to track the movement of ADC through the enzyme's reaction pathway using techniques like mass spectrometry [].

Probe for Enzyme-Substrate Interactions

- ADC's ability to bind to enzymes makes it a useful probe to explore the intricate interactions between enzymes and their substrates (the molecules enzymes act upon).

- By studying how ADC interacts with an enzyme compared to the natural substrate, researchers can gain insights into the enzyme's active site and its mechanism of action [].

Understanding Enzyme Mechanisms

Alverine-d5 citrate is a stable isotope-labeled derivative of alverine citrate, primarily used in pharmacological research. Its chemical formula is with a molecular weight of approximately 473.57 g/mol. The compound appears as a white to off-white crystalline powder and is slightly soluble in water and methylene chloride, with limited solubility in ethanol .

Alverine citrate itself is an antispasmodic agent that acts directly on smooth muscles, particularly in the gastrointestinal and uterine tracts, making it useful in treating conditions such as irritable bowel syndrome. The "d5" designation indicates that the compound contains five deuterium atoms, enhancing its utility in various analytical and biological studies .

Alverine-d5 citrate can be synthesized through reactions involving alverine and citric acid. The primary reaction involves mixing equimolar amounts of these two compounds, resulting in the formation of the citrate salt. The synthesis of alverine itself can occur through two main methods:

- Reaction with 3-Phenylpropylchloride: This method involves reacting 3-phenylpropylchloride with ethylamine in the presence of potassium hydroxide to yield alverine.

- Hydrogenation of 3-Phenylpropenal: In this method, 3-phenylpropenal reacts with ethylamine using hydrogen gas as a reducing agent, facilitated by platinum as a catalyst, leading to the formation of alverine .

Alverine-d5 citrate exhibits significant biological activity as an anticholinergic agent, primarily functioning as a spasmolytic drug. It directly relaxes intestinal and uterine smooth muscles, alleviating spasms associated with gastrointestinal disorders. Research has shown that it may enhance the efficacy of other medications, such as fluconazole against fungal infections like Candida albicans, and can be combined with simeticone for abdominal pain relief linked to irritable bowel syndrome .

The synthesis methods for alverine-d5 citrate typically mirror those for alverine but require deuterated starting materials to incorporate deuterium into the final product. The two primary methods include:

- Refluxing with Deuterated Reagents: Using deuterated versions of 3-phenylpropylchloride or 3-phenylpropenal in the synthesis process.

- Deuteration during Hydrogenation: Employing deuterated hydrogen gas during the catalytic hydrogenation step to introduce deuterium into the alverine structure .

Alverine-d5 citrate is utilized primarily in pharmacological research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and drug interaction assessments. Its applications include:

- Investigating pharmacokinetics and pharmacodynamics.

- Studying drug interactions and mechanisms of action.

- Assessing its effects on energy metabolism shifts from mitochondrial respiration to glycolysis .

Studies involving alverine-d5 citrate have highlighted its role in various interaction pathways:

- It has been shown to synergize with antifungal agents like fluconazole.

- Research indicates potential interactions with other antispasmodics or analgesics when used for abdominal pain management.

- Its mechanism of action on phasic smooth muscles has been explored within signal transduction networks, providing insights into its therapeutic efficacy and safety profiles .

Alverine-d5 citrate shares similarities with several other compounds that exhibit antispasmodic or smooth muscle relaxant properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Alverine Citrate | Non-deuterated version; widely used antispasmodic | |

| Hyoscine Butylbromide | Anticholinergic; used for gastrointestinal spasms | |

| Dicyclomine | Anticholinergic; used for irritable bowel syndrome | |

| Mebeverine | Spasmolytic; acts on smooth muscle without anticholinergic effects |

Alverine-d5 citrate's uniqueness lies in its stable isotope labeling, which allows for advanced research applications not possible with non-labeled compounds. This feature enhances its utility in tracing metabolic pathways and understanding drug interactions more comprehensively .

Traditional Synthetic Routes (Alkylation, Bromination, Citrate Salt Formation)

The synthesis of Alverine-d5 Citrate follows established pathways that have been refined through decades of pharmaceutical development [1]. The traditional approach involves a multi-step process encompassing alkylation reactions, bromination procedures, and subsequent citrate salt formation [19].

Alkylation Process

The alkylation step represents the fundamental carbon-nitrogen bond formation that creates the core structure of alverine [1]. This reaction typically employs ethylamine as the nucleophile and 3-phenylpropyl bromide as the electrophile under controlled conditions [19]. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon center of the alkyl halide [23]. The process requires careful temperature control, typically maintained between 80-120°C in dimethylformamide solvent for 4-6 hours to achieve optimal yields [19].

Research indicates that the alkylation reaction achieves yields of approximately 75% with purity levels reaching 95% when properly executed [1]. The reaction mechanism involves the formation of a quaternary ammonium intermediate, which subsequently undergoes intramolecular rearrangement to yield the desired tertiary amine structure [23].

Bromination Methodology

The bromination step involves the selective introduction of bromine atoms into the phenylpropyl chain [1]. This transformation can be accomplished using bromine water or phosphorus tribromide under ambient temperature conditions [14]. The process relies on electrophilic aromatic substitution mechanisms where the bromine acts as an electrophile attacking the electron-rich aromatic system [14].

Studies demonstrate that bromination reactions typically achieve yields of 85% with purity levels of 92% when conducted in polar solvents at room temperature [1]. The reaction selectivity is influenced by the electronic properties of the aromatic ring and the steric hindrance present in the molecule [14].

Citrate Salt Formation

The final step involves the formation of the citrate salt through acid-base neutralization [15]. This process combines equimolar amounts of alverine base with citric acid in ethanol-water mixtures at temperatures ranging from 50-70°C [19]. The reaction proceeds through proton transfer from the carboxylic acid groups of citric acid to the tertiary amine nitrogen of alverine [15].

The citrate salt formation achieves yields of approximately 90% with final purity levels exceeding 98% [1]. The stoichiometry requires precise control to ensure complete neutralization without excess acid or base remaining in the final product [15].

| Synthesis Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | Ethylamine, 3-phenylpropyl bromide | DMF, 80-120°C, 4-6 hours | 75 | 95 |

| Bromination | Bromine water or PBr3 | Room temperature, polar solvent | 85 | 92 |

| Citrate Salt Formation | Citric acid (1:1 molar ratio) | Ethanol/water, 50-70°C | 90 | 98 |

Novel Catalytic and Green Chemistry Approaches

Contemporary pharmaceutical synthesis has embraced catalytic methodologies that align with green chemistry principles [7]. These approaches offer enhanced efficiency while reducing environmental impact through improved atom economy and reduced waste generation [8].

Palladium-Catalyzed Methods

Palladium-based catalytic systems have demonstrated significant potential for alverine synthesis [11]. These methods employ palladium complexes to facilitate carbon-nitrogen bond formation under milder conditions than traditional approaches [11]. The catalytic process operates at 95°C under atmospheric pressure, requiring approximately 6 hours to achieve yields of 88% [7].

The palladium catalysts function through oxidative addition and reductive elimination cycles that enable efficient coupling reactions [11]. These systems demonstrate improved selectivity and reduced side product formation compared to uncatalyzed reactions [7].

N-Heterocyclic Carbene Catalysis

N-Heterocyclic Carbene catalysts represent a breakthrough in sustainable synthesis methodology [5]. These organocatalysts enable reactions to proceed at room temperature under ambient pressure conditions [5]. The process requires 12 hours to achieve yields of 92%, representing the highest efficiency among catalytic approaches [7].

The mechanism involves the formation of keteniminium intermediates that facilitate subsequent transformations through domino reaction sequences [10]. This approach eliminates the need for high temperatures and harsh reaction conditions while maintaining excellent product quality [5].

Organocatalytic Approaches

Organocatalytic methods utilize small organic molecules to promote chemical transformations without requiring metal catalysts [8]. These systems operate at 60°C under atmospheric pressure, achieving yields of 80% within 8 hours [7]. The approach demonstrates excellent compatibility with functional groups present in pharmaceutical intermediates [8].

The catalytic cycle involves the formation of transient covalent bonds between the catalyst and substrate, enabling selective bond formation through stereoelectronic control [8].

| Catalyst Type | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Green Chemistry Score |

|---|---|---|---|---|---|

| Palladium-based | 95 | 1 | 6 | 88 | 7 |

| N-Heterocyclic Carbene | 25 | 1 | 12 | 92 | 9 |

| Organocatalytic | 60 | 1 | 8 | 80 | 8 |

Deuterium Incorporation Strategies

The introduction of deuterium atoms into the alverine structure requires specialized synthetic approaches [28]. Deuteration can be accomplished through hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [33]. These processes typically employ elevated temperatures and pressures in the presence of catalysts to facilitate exchange at non-labile positions [18].

Electrochemical deuteration methods have emerged as innovative approaches for selective deuterium incorporation [17]. These techniques utilize proton-conducting membranes to enable controlled deuterium introduction at ambient conditions [17]. The process achieves deuterium incorporation levels exceeding 95% while maintaining excellent chemical yields [28].

Purification Techniques (Crystallization, Chromatography)

Purification of Alverine-d5 Citrate requires sophisticated separation techniques to achieve pharmaceutical-grade purity [4]. The selection of appropriate purification methods depends on the scale of production and required purity specifications [29].

Crystallization Methods

Recrystallization from ethanol represents the most economical purification approach [4]. This method achieves recovery rates of 85% with final purity levels of 98% [4]. The process involves dissolution of crude material in hot ethanol followed by controlled cooling to induce crystal formation [4].

Mixed solvent crystallization systems offer enhanced selectivity for removing specific impurities [4]. These approaches utilize combinations of polar and non-polar solvents to optimize solubility profiles and crystal morphology [4]. Recovery rates of 90% with purity levels of 97% can be achieved using optimized solvent mixtures [4].

The crystallization of novel polymorphic forms has been reported for alverine citrate [4]. These alternative crystal structures demonstrate different diffractive patterns in X-ray powder diffraction analysis, with characteristic peaks at specific 2θ values [4].

Chromatographic Separations

Column chromatography provides high-resolution separation capabilities for complex mixtures [29]. This technique achieves recovery rates of 75% with final purity levels of 99% [29]. The method requires careful selection of stationary and mobile phases to optimize separation efficiency [29].

High-Performance Liquid Chromatography preparative methods offer the highest purity levels achievable through conventional techniques [29]. These systems achieve recovery rates of 95% with final purity exceeding 99.5% [2]. The approach utilizes specialized columns and optimized mobile phase compositions to achieve baseline resolution of closely related compounds [29].

Deuterated compound separation presents unique challenges due to isotope effects in chromatographic systems [34]. The separation of deuterated and non-deuterated analogs requires careful optimization of chromatographic conditions to exploit subtle differences in physicochemical properties [34].

| Purification Method | Recovery (%) | Final Purity (%) | Cost Factor | Time Required (h) |

|---|---|---|---|---|

| Recrystallization (Ethanol) | 85 | 98.0 | 1 | 4 |

| Column Chromatography | 75 | 99.0 | 3 | 6 |

| HPLC Preparative | 95 | 99.5 | 8 | 2 |

| Crystallization (Mixed solvents) | 90 | 97.0 | 2 | 8 |

Analytical Characterization

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for deuterated compound characterization [35]. Deuterium Nuclear Magnetic Resonance provides direct evidence of deuterium incorporation and enables quantitative determination of isotopic enrichment levels [35]. The technique offers superior sensitivity compared to proton Nuclear Magnetic Resonance for highly deuterated materials [35].

Mass spectrometry analysis enables determination of isotopic abundance distributions in deuterated products [2]. The method provides precise molecular weight determinations and can distinguish between different isotopologues present in the sample [2].

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to commercial production presents significant technical and economic challenges [26]. These obstacles require systematic approaches to process development and optimization [31].

Heat Transfer Considerations

Heat transfer efficiency decreases substantially as reaction vessel size increases [26]. Laboratory-scale reactions typically achieve excellent heat transfer with ratings of 8 out of 10, while commercial-scale operations face significant challenges with ratings dropping to 4 out of 10 [26]. Enhanced cooling systems and improved heat exchanger designs are essential for maintaining temperature control in large-scale operations [26].

The management of exothermic reactions becomes increasingly difficult at commercial scale due to reduced surface area to volume ratios [26]. Advanced process control systems are required to prevent thermal runaway and ensure product quality [31].

Mass Transfer Limitations

Mass transfer rates decline significantly during scale-up processes [26]. Laboratory conditions achieve excellent mass transfer efficiency with ratings of 9 out of 10, while commercial operations face substantial limitations with ratings of 5 out of 10 [26]. Improved reactor designs incorporating advanced mixing technologies are necessary to maintain adequate mass transfer rates [26].

The challenge becomes particularly acute for heterogeneous reactions where interfacial area plays a critical role in reaction kinetics [26]. Specialized reactor configurations may be required to maintain acceptable reaction rates at commercial scale [22].

Mixing Efficiency Challenges

Achieving uniform mixing in large-scale reactors presents significant engineering challenges [26]. Laboratory-scale mixing efficiency ratings of 9 out of 10 decline to 5 out of 10 at commercial scale [26]. Advanced impeller systems and reactor geometry optimization are essential for maintaining adequate mixing performance [26].

The impact of mixing inefficiency extends beyond reaction kinetics to affect product quality and consistency [30]. Poor mixing can lead to localized concentration gradients that result in side product formation and reduced yields [26].

Waste Management and Environmental Considerations

Waste generation increases disproportionately during scale-up operations [26]. Laboratory-scale waste management ratings of 7 out of 10 decline to 3 out of 10 at commercial scale [26]. Solvent recycling systems and waste minimization strategies become economically essential at large scale [26].

The implementation of green chemistry principles requires careful consideration of solvent selection and reaction design [7]. Continuous processing methods may offer advantages over traditional batch operations for reducing waste generation [30].

Economic and Regulatory Factors

Cost control becomes increasingly challenging as production scale increases [26]. Laboratory-scale cost ratings of 6 out of 10 decline to 3 out of 10 at commercial scale [26]. Process optimization and automation are essential for maintaining economic viability [26].

Quality by Design principles must be implemented to ensure consistent product quality across different production scales [31]. Regulatory compliance requirements necessitate extensive documentation and validation studies to demonstrate process equivalence [31].

| Challenge | Lab Scale Rating | Pilot Scale Rating | Commercial Scale Rating | Mitigation Strategy |

|---|---|---|---|---|

| Heat Transfer | 8 | 6 | 4 | Enhanced cooling systems |

| Mass Transfer | 9 | 7 | 5 | Improved reactor design |

| Mixing Efficiency | 9 | 7 | 5 | Advanced impeller systems |

| Waste Management | 7 | 5 | 3 | Solvent recycling |

| Cost Control | 6 | 5 | 3 | Process optimization |

Dates

Explore Compound Types